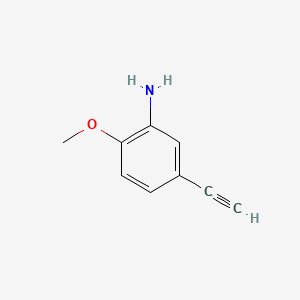

5-Ethynyl-2-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethynyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJRNKJSSALCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663690 | |

| Record name | 5-Ethynyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-19-0 | |

| Record name | 5-Ethynyl-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethynyl-2-methoxyaniline: A Versatile Building Block in Modern Drug Discovery

Executive Summary

5-Ethynyl-2-methoxyaniline is a strategically important bifunctional molecule that has garnered significant attention from researchers, particularly in the fields of medicinal chemistry and drug development. Its unique architecture, featuring a nucleophilic aniline, a bio-orthogonal terminal alkyne, and a directing methoxy group, makes it a highly versatile synthon for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and reactivity. Furthermore, it explores its critical role as a key intermediate in the synthesis of targeted therapeutics, with a focus on kinase inhibitors, and furnishes detailed, field-proven experimental protocols for its practical application.

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the iterative process of drug discovery, the efficiency of synthesizing and modifying lead compounds is paramount. The molecular architecture of this compound offers medicinal chemists a distinct advantage. The aniline moiety serves as a common anchor point or "warhead" in many kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of the target enzyme. The methoxy group, positioned ortho to the amine, influences the electronic properties and conformational preference of the aniline, often enhancing binding affinity and metabolic stability.

The most distinguishing feature, the ethynyl group at the 5-position, acts as a versatile chemical handle. It is primed for a host of powerful and reliable coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the systematic and modular construction of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. While its direct analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a well-documented fragment in numerous kinase inhibitors, the ethynyl variant offers broader synthetic flexibility for creating diverse and novel chemical entities.[1][2]

Physicochemical Properties and Molecular Structure

This compound is a solid at room temperature. Its core structure consists of a benzene ring substituted with three key functional groups that dictate its chemical behavior and utility.

Molecular Structure:

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 105752-19-0 | PubChem[1] |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Solid (Typical) | Commercial Vendors |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, MeOH) | General Chemical Knowledge |

Synthesis and Reactivity Profile

Synthetic Strategy: A Two-Step Approach

While not widely documented as a one-pot synthesis, this compound is reliably prepared via a robust, two-step sequence starting from the commercially available 5-iodo-2-methoxyaniline. This pathway leverages the power of Sonogashira coupling to install the alkyne, followed by a simple deprotection.

Step 1: Sonogashira Coupling with a Protected Acetylene The first step involves the Palladium-catalyzed cross-coupling of 5-iodo-2-methoxyaniline with a protected form of acetylene, typically (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is used to prevent self-coupling of the terminal alkyne and ensure the reaction proceeds cleanly to the desired product.

Step 2: Deprotection of the Silyl Group The TMS group is labile and can be easily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, or with a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne.[3][4][5]

Caption: A common and efficient two-step synthesis of this compound.

Reactivity of Key Functional Groups

-

Terminal Alkyne: This is the most versatile functional group for synthetic elaboration. It readily undergoes Sonogashira coupling with aryl/vinyl halides, copper-catalyzed click chemistry with azides, and can be hydrated or reduced to introduce new functionalities.[6][7][8]

-

Aniline (Amino Group): The primary amine is nucleophilic and can be acylated, alkylated, or used in reductive amination reactions. It is also the key site for diazotization to form diazonium salts, which are themselves versatile intermediates. In the context of kinase inhibitors, this group is often involved in forming critical hydrogen bonds with the hinge region of the kinase.

-

Aromatic Ring: The benzene ring is electron-rich due to the activating effects of the amino and methoxy groups, making it susceptible to electrophilic aromatic substitution. However, reaction conditions must be chosen carefully to avoid over-reaction or oxidation of the aniline.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a scaffold for building potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

The 2-methoxyaniline portion of the molecule can be seen as a bioisostere for other hinge-binding motifs found in successful kinase inhibitors. The ethynyl group provides a perfect vector for extending the molecule into other regions of the ATP binding site to pick up additional interactions, thereby enhancing potency and modulating the selectivity profile.

Caption: Use of this compound to build complex kinase inhibitors.

This modular approach allows for the rapid synthesis of a library of compounds where the core hinge-binding element (the aniline) is kept constant, while the substituent attached to the alkyne is varied to probe for optimal interactions with the target kinase.

Experimental Protocol: A Representative Sonogashira Coupling

This protocol describes a typical laboratory-scale Sonogashira coupling reaction using this compound and a representative aryl bromide to construct a more complex biaryl acetylene, a common core in many targeted therapies.

Objective: To synthesize 5-((4-fluorophenyl)ethynyl)-2-methoxyaniline.

Materials:

-

This compound (1.0 eq)

-

1-Bromo-4-fluorobenzene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Methodology:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes to allow for dissolution and catalyst pre-activation. Add 1-Bromo-4-fluorobenzene (1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove copper salts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as a substituted aniline warrants significant caution. The safety profile can be extrapolated from data for related compounds such as 2-methoxyaniline (o-anisidine).[3][9]

Data Presentation: Summary of Key Hazards (Based on Analogues)

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3][9] | Avoid all direct contact. Use in a well-ventilated fume hood. Wear appropriate PPE. |

| Carcinogenicity | Suspected of causing cancer. Classified as a possible human carcinogen (Group 2B) by IARC (for 2-Methoxyaniline).[9] | Handle as a potential carcinogen. Use engineering controls to minimize exposure. |

| Skin/Eye Irritation | May cause skin and serious eye irritation. | Wear safety goggles and chemical-resistant gloves. |

| Allergic Reaction | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[9] | Use respiratory protection if dust or aerosols may be generated. |

Handling Recommendations:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a powerful and enabling tool for modern drug discovery. Its trifunctional nature provides a robust platform for the efficient synthesis of complex molecules, particularly kinase inhibitors. The strategic placement of the aniline, methoxy, and ethynyl groups offers a convergence of desirable properties: a reliable hinge-binding anchor, a modulator of physicochemical properties, and a versatile handle for synthetic diversification. As the demand for novel, targeted therapeutics continues to grow, the utility of such well-designed molecular building blocks will undoubtedly increase, solidifying the place of this compound in the medicinal chemist's toolbox.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173–179. [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

-

Reddit r/Chempros Discussion. (2023). Struggling with TMS deprotection for weeks. [Link]

-

ResearchGate. Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

-

Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]

-

ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. reddit.com [reddit.com]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethynyl-2-methoxyaniline: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence is a testament to its synthetic versatility and its ability to engage in critical interactions with a multitude of biological targets. However, the metabolic liabilities associated with simple anilines, often leading to toxic metabolites, have necessitated the exploration of more sophisticated and safer analogues. This guide focuses on 5-Ethynyl-2-methoxyaniline, a molecule that encapsulates several key features of a modern medicinal chemistry building block: a strategically positioned methoxy group to modulate electronic properties and metabolic stability, and a reactive ethynyl group that serves as a versatile handle for molecular elaboration, most notably through "click chemistry."

This document provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, safety and handling protocols, synthetic pathways, and its burgeoning applications as a key intermediate in the synthesis of complex bioactive molecules.

Chemical Identity and Core Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 105752-19-0[1] |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₉H₉NO[1] |

| Molecular Weight | 147.17 g/mol [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C#C)N[1] |

| InChI | InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3[1] |

| InChIKey | AUEJRNKJSSALCN-UHFFFAOYSA-N[1] |

dot graph "Chemical_Structure" { graph [rankdir="TB", size="4,3", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Chemical structure of this compound.

Safety, Handling, and Storage: A Protocol-Driven Approach

As with any reactive chemical intermediate, a rigorous adherence to safety protocols is paramount when handling this compound. The following information is synthesized from available safety data sheets and should be supplemented by a thorough review of the material safety data sheet (MSDS) provided by the supplier.

GHS Hazard Classification

| Pictogram | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.

-

Respiratory Protection: For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage Protocol

-

Receiving and Inspection: Upon receipt, inspect the container for any damage.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Dispensing: When weighing or transferring the material, do so in a fume hood to avoid inhalation of dust or vapors.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Characterization: A Practical Workflow

Proposed Synthetic Pathway

dot graph "Synthetic_Pathway" { graph [rankdir="LR", size="7.6,2.5", bgcolor="#F1F3F4"]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Proposed synthetic workflow for this compound.

Step 1: Sonogashira Coupling of 5-Iodo-2-methoxyaniline with Ethynyltrimethylsilane

The Sonogashira coupling is a robust and highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In this step, the iodo-substituted aniline is coupled with a silyl-protected alkyne. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling reactions.

Detailed Experimental Protocol (Exemplary):

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Iodo-2-methoxyaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Solvent and Reagents: Add degassed triethylamine (3.0 eq.) as the solvent and base, followed by the addition of ethynyltrimethylsilane (1.2 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-Methoxy-5-((trimethylsilyl)ethynyl)aniline, is then purified by column chromatography on silica gel.

Step 2: Desilylation of the TMS-Protected Alkyne

The removal of the TMS protecting group is typically achieved under mild basic or fluoride-mediated conditions to yield the terminal alkyne.

Detailed Experimental Protocol (Exemplary):

-

Reaction Setup: Dissolve the purified 2-Methoxy-5-((trimethylsilyl)ethynyl)aniline in methanol.

-

Reagent Addition: Add potassium carbonate (2.0 eq.) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product, this compound.

Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the amino group protons, and the acetylenic proton. The aromatic protons will appear as a complex multiplet in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy and amino groups and the electron-withdrawing ethynyl group. The methoxy protons will be a singlet, and the amino protons will appear as a broad singlet. The acetylenic proton will be a sharp singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the two acetylenic carbons. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Applications in Research and Drug Development

The strategic placement of the methoxy and ethynyl groups on the aniline scaffold makes this compound a highly valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Role as a Kinase Inhibitor Scaffold

Aniline and its derivatives are key components of many kinase inhibitors, often forming the "hinge-binding" motif that interacts with the ATP-binding site of the kinase. The 2-methoxy-5-substituted aniline core is a recurring structural motif in a number of potent kinase inhibitors targeting enzymes such as VEGFR2, EGFR, and PDGFR. The methoxy group can form crucial hydrogen bonds and the aniline nitrogen acts as a key hydrogen bond donor or acceptor.

dot graph "Kinase_Inhibitor_Interaction" { graph [rankdir="TB", size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Conceptual role of the scaffold in kinase inhibition and derivatization.

The Ethynyl Group: A Gateway to "Click Chemistry"

The terminal alkyne functionality is a powerful tool for molecular diversification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent ligation of the aniline scaffold to other molecules bearing an azide group, such as peptides, polymers, or fluorescent probes. This bioorthogonal reaction is instrumental in the development of chemical probes, antibody-drug conjugates (ADCs), and for target identification and validation studies.

Procurement and Storage

This compound is available from several commercial suppliers of research chemicals. When procuring this compound, it is advisable to request a certificate of analysis to verify its purity and identity. For long-term storage, it should be kept in a cool, dry place, under an inert atmosphere if possible, to prevent degradation. The precursor, 5-Iodo-2-methoxyaniline, is more widely available from a larger number of suppliers.

Conclusion and Future Outlook

This compound represents a confluence of desirable features for a modern medicinal chemistry building block. Its substituted aniline core provides a well-validated scaffold for interaction with a range of biological targets, while the ethynyl group offers a versatile handle for the introduction of further molecular complexity and functionality through robust and efficient chemical transformations. As the demand for more sophisticated and safer therapeutic agents continues to grow, the strategic application of such multi-functional building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process. It is anticipated that the use of this compound and related compounds will continue to expand, leading to the discovery of novel and potent modulators of disease-relevant pathways.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-methoxyaniline

Executive Summary

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-Ethynyl-2-methoxyaniline, a valuable molecular building block for drug discovery and materials science. The aniline scaffold is a privileged structure in medicinal chemistry, while the terminal alkyne moiety serves as a versatile handle for bioorthogonal ligation reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[1] This document outlines a robust synthetic protocol centered on the Sonogashira cross-coupling reaction, offering field-proven insights into experimental design and execution. Furthermore, it establishes a self-validating system of characterization, detailing the expected analytical signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the target compound.

Introduction and Strategic Significance

This compound (C₉H₉NO) is an aromatic amine that incorporates a reactive ethynyl group. This unique combination of functional groups makes it an exceptionally useful intermediate for the synthesis of complex molecular architectures. The core aniline structure is prevalent in a vast array of FDA-approved drugs, but its metabolic profile can sometimes lead to toxicity.[2] The specific substitution pattern on the aniline ring, as seen in related compounds like 5-(ethylsulfonyl)-2-methoxyaniline, is a critical pharmacophore in potent kinase inhibitors, particularly those targeting VEGFR2, a key receptor in angiogenesis.[3][4][5]

The introduction of the ethynyl group at the 5-position provides a strategic advantage for researchers. It allows for the late-stage modification of molecules through highly efficient and specific reactions, which is a cornerstone of modern lead optimization and the development of chemical probes.[1] This guide provides the foundational knowledge required to reliably synthesize and validate this high-value compound.

Synthesis via Palladium-Copper Catalyzed Sonogashira Coupling

The most efficient and widely adopted method for forming the C(sp²)-C(sp) bond required for this synthesis is the Sonogashira cross-coupling reaction.[6][7] This reaction utilizes a dual catalytic system of palladium and copper to couple an aryl halide with a terminal alkyne under mild conditions.[7] Our strategy involves the coupling of a suitable halogenated precursor, 5-bromo-2-methoxyaniline, with a protected alkyne, trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step to yield the final product.

Overall Synthetic Workflow

The synthesis is a two-step, one-pot procedure that begins with the Sonogashira coupling followed by the removal of the trimethylsilyl protecting group.

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-methoxyaniline

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an argon atmosphere, add 5-bromo-2-methoxyaniline (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and Copper(I) Iodide (0.04 eq).

-

Solvent and Reagent Addition: Add anhydrous THF (approx. 0.2 M relative to the aryl bromide) followed by distilled triethylamine (2.5 eq). Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Deprotection: Cool the mixture to room temperature. Add Methanol (same volume as THF) followed by potassium carbonate (2.0 eq).

-

Stirring: Stir the mixture vigorously at room temperature for 2 hours. Monitor the disappearance of the silylated intermediate by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and water.

-

Extraction: Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Causality Behind Experimental Choices

-

Catalyst System: The Sonogashira reaction relies on the synergy between palladium and copper.[8] The palladium(0) complex undergoes oxidative addition into the aryl-bromide bond. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step to the palladium center.[7][9]

-

Base: Triethylamine serves a dual purpose. It acts as a base to deprotonate the alkyne, facilitating the formation of the copper acetylide, and it scavenges the HBr generated during the reaction, preventing the formation of inactive catalyst species.

-

Protecting Group: Using trimethylsilylacetylene prevents the self-coupling of the alkyne (Glaser coupling) and often leads to cleaner reactions. The silyl group is easily removed under mild basic conditions (K₂CO₃/MeOH), allowing for a convenient one-pot procedure.

-

Solvent: Anhydrous THF is an excellent solvent for this reaction as it dissolves the organic reagents and the catalyst complex while being relatively non-reactive.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[10] |

| Molecular Weight | 147.17 g/mol | PubChem[10] |

| CAS Number | 105752-19-0 | PubChem[10] |

| Appearance | Expected to be an off-white to yellow solid | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted data based on structure and similar compounds. Solvent: CDCl₃)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | ~3.8 - 4.2 | Broad Singlet | N/A | 2H |

| -OCH₃ | ~3.85 | Singlet | N/A | 3H |

| H-6 | ~6.70 | Doublet | J ≈ 8.5 | 1H |

| H-4 | ~6.85 | Doublet of Doublets | J ≈ 8.5, 2.5 | 1H |

| H-2 | ~6.95 | Doublet | J ≈ 2.5 | 1H |

| ≡C-H | ~2.95 | Singlet | N/A | 1H |

¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms.

| Carbon Assignment | Predicted δ (ppm) |

| -OCH₃ | ~55.5 |

| C-5 (Ar-C≡) | ~110.0 |

| C-3 (Ar-CH) | ~114.5 |

| C-6 (Ar-CH) | ~118.0 |

| C-4 (Ar-CH) | ~119.5 |

| C-1 (Ar-C-O) | ~148.0 |

| C-2 (Ar-C-N) | ~138.0 |

| -C≡CH | ~76.0 |

| -C≡CH | ~84.0 |

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3300 | ≡C-H Stretch | Terminal Alkyne |

| 2150 - 2100 | C≡C Stretch | Terminal Alkyne |

| 1620 - 1580 | C=C Aromatic Stretch | Benzene Ring |

| 1250 - 1200 | C-O Asymmetric Stretch | Aryl Ether |

| 1050 - 1020 | C-O Symmetric Stretch | Aryl Ether |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation analysis.

| m/z Value | Proposed Fragment | Significance |

| 147 | [M]⁺ | Molecular Ion |

| 132 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 104 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).[10]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide details a reliable and reproducible methodology for the synthesis of this compound via a Sonogashira cross-coupling reaction. The rationale behind the chosen protocol has been explained to provide a deeper understanding of the reaction chemistry. Furthermore, a comprehensive suite of analytical techniques has been outlined, establishing a robust framework for the characterization and quality control of the final product. By following this guide, researchers in medicinal chemistry and drug development can confidently produce and validate this versatile chemical building block for their discovery programs.

References

-

Kristan, K., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 143-149. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45079384, this compound. [Link]

-

Prieur, A., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Molbank, 2022(3), M1447. [Link]

-

ResearchGate (Accessed 2024). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. [Link]

-

Wikipedia contributors (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.). [Link]

-

Kristan, K., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed. [Link]

-

Beilstein Journals (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

-

ResearchGate (Accessed 2024). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

-

Sargin, I., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 27(15), 4972. [Link]

-

Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

Artz, J., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 11, 1077-1085. [Link]

-

Supplementary Information for Hydroboration of Imines Catalyzed by n-Butyllithium. (n.d.). [Link]

-

LibreTexts Chemistry (n.d.). Infrared Spectroscopy. [Link]

-

Mandal, B.M. (2003). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Journal of Polymer and Biopolymer Physics, 1(1), 1-5. [Link]

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news.umich.edu [news.umich.edu]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. This compound | C9H9NO | CID 45079384 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility and Stability of 5-Ethynyl-2-methoxyaniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-methoxyaniline is a substituted aniline with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its fundamental physicochemical properties, namely solubility and chemical stability, is a prerequisite for its effective application in research and development. This technical guide provides a comprehensive framework for characterizing these critical attributes. As specific experimental data for this compound is not extensively available in public literature, this document emphasizes the establishment of robust, validated protocols for its determination. We present detailed methodologies for solubility assessment in a range of pharmaceutically relevant solvents and a complete protocol for forced degradation studies to elucidate its intrinsic stability profile, in alignment with established industry standards and regulatory expectations.

Introduction: The Need for Physicochemical Characterization

This compound (CAS: 105752-19-0) is an organic molecule featuring a methoxy-substituted aniline ring functionalized with an ethynyl group.[1] Its unique electronic and structural characteristics make it a valuable intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

-

Molecular Structure: C₉H₉NO

-

Molecular Weight: 147.17 g/mol

-

IUPAC Name: this compound[1]

-

SMILES: COC1=C(C=C(C=C1)C#C)N[1]

The successful transition of a novel compound from discovery to application is critically dependent on its physicochemical properties. Solubility dictates the feasibility of its use in solution-phase reactions, influences its bioavailability in biological systems, and is a key parameter in formulation development.[2] Stability determines a compound's shelf-life, its compatibility with other substances, and the potential for the formation of degradation products that could impact efficacy or safety.[3][4]

This guide provides the scientific community with a detailed roadmap for systematically determining the solubility and stability of this compound.

Solubility Profile Determination

The solubility of a compound is a thermodynamic equilibrium between its solid state and its dissolved state in a solvent. This section outlines both a theoretical approach to predicting solubility and a definitive experimental method for its quantitative measurement.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a qualitative prediction of solubility. The structure of this compound possesses both polar and non-polar characteristics:

-

Polar Features: The primary amine (-NH₂) and methoxy (-OCH₃) groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetone).

-

Non-Polar Features: The benzene ring and the ethynyl group (C≡CH) contribute to its non-polar character, indicating likely solubility in organic solvents with lower polarity (e.g., dichloromethane, toluene).

Based on this, it is predicted that this compound will exhibit limited solubility in water and higher solubility in common organic solvents like ethanol, acetone, and DMSO. For more precise, non-experimental predictions, Quantitative Structure-Property Relationship (QSPR) models and other computational tools can be employed to estimate solubility based on molecular descriptors.[4][5][6]

Recommended Solvent Screen

A comprehensive solubility assessment should be performed across a panel of solvents representing a range of polarities and functionalities relevant to chemical synthesis, purification, and pharmaceutical formulation.

| Solvent Class | Recommended Solvents | Anticipated Use |

| Polar Protic | Water, Phosphate-Buffered Saline (PBS, pH 7.4), Ethanol, Methanol | Aqueous media for biological assays, alcoholic solutions for stock preparation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) | Stock solutions for high-throughput screening, reaction media. |

| Non-Polar | Dichloromethane (DCM), Toluene, Ethyl Acetate | Organic synthesis, extraction, and purification. |

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as it ensures that a true equilibrium is reached.[2]

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial (e.g., add ~10 mg of solid to 1 mL of the selected solvent).

-

Causality: Using an excess of the solid is crucial to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium.[2]

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically required.

-

Trustworthiness: A kinetic solubility study (measuring concentration at multiple time points, e.g., 24, 48, 72 hours) should be performed initially to confirm that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to permit the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove all undissolved particles.[7]

-

Causality: Filtration is a critical step; any particulate matter will lead to an overestimation of solubility.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method (see Section 4 for a general method).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Stability testing evaluates the susceptibility of a compound to degrade under the influence of various environmental factors. Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8][9]

Protocol for Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method. A typical study aims for 5-20% degradation of the active substance.[10]

General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in the stress media. For each condition, a control sample protected from the stressor (e.g., wrapped in foil for photostability, stored at room temperature for thermal stress) should be analyzed concurrently.

Stress Conditions:

-

Acidic Hydrolysis:

-

Medium: 0.1 M Hydrochloric Acid (HCl).

-

Conditions: Store samples at room temperature and at an elevated temperature (e.g., 60 °C).

-

Time Points: Analyze at 0, 2, 8, 24, and 48 hours, or until significant degradation is observed.

-

-

Basic Hydrolysis:

-

Medium: 0.1 M Sodium Hydroxide (NaOH).

-

Conditions: Store samples at room temperature and at 60 °C.

-

Time Points: Analyze at intervals similar to the acidic hydrolysis study.

-

-

Oxidative Degradation:

-

Medium: 3% Hydrogen Peroxide (H₂O₂).

-

Conditions: Store at room temperature.

-

Time Points: Analyze frequently (e.g., 0, 1, 4, 8, 24 hours) as oxidation can be rapid.

-

Mechanistic Insight: Aniline derivatives can undergo oxidation to form nitroso, nitro, and polymeric species.[11][12][13] The presence of the electron-donating amine and methoxy groups may activate the ring towards oxidation.

-

-

Thermal Degradation:

-

Sample: Test both the solid powder and a solution (e.g., in water/acetonitrile).

-

Conditions: Place samples in a calibrated oven at a high temperature (e.g., 80 °C).

-

Time Points: Analyze at 1, 3, and 7 days.

-

Advanced Analysis: Thermogravimetric Analysis (TGA) can determine the onset temperature of decomposition, while Differential Scanning Calorimetry (DSC) can identify melting points and other thermal events.[14][15][16]

-

-

Photodegradation:

-

Sample: Expose the solid compound and a solution in a photochemically inert container (e.g., quartz).

-

Conditions: Irradiate in a calibrated photostability chamber. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[2][10]

-

Control: A parallel sample wrapped in aluminum foil serves as the dark control to differentiate between thermal and light-induced degradation.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Comprehensive Forced Degradation Study.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from its degradation products and any other excipients.

Recommended Starting HPLC-UV Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp up the organic phase (B) to elute the parent compound and any more hydrophobic degradants. A typical gradient might be 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of maximum absorbance for this compound. A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

-

Validation: The method should be validated for specificity by analyzing the stressed samples. The goal is to achieve baseline resolution between the parent peak and all degradation product peaks.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed experimental protocols outlined herein—from the gold-standard shake-flask method for solubility to a systematic forced degradation study aligned with ICH principles—researchers can generate the high-quality, reliable data essential for advancing their work. The successful application of these methodologies will enable informed decisions in process development, formulation design, and regulatory submissions, ultimately facilitating the translation of this promising molecule into its intended application.

References

-

Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing S.L. Available at: [Link]

-

Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

-

The Role of Stability Testing in Pharmaceutical Research. Moravek. Available at: [Link]

-

Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. Available at: [Link]

-

Stability testing of pharmaceutical products. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

-

Procedure for solubility testing of NM suspension. NANoREG. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Concept of solubility prediction in organic solvents by machine learning. ResearchGate. Available at: [Link]

-

Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

-

Possible pathways for Fe(VI) oxidation of aniline (AN). ResearchGate. Available at: [Link]

-

Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

-

Thermogravimetric analysis. Wikipedia. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. d-nb.info [d-nb.info]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. mt.com [mt.com]

- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

5-Ethynyl-2-methoxyaniline: A Strategic Building Block for the Synthesis of Privileged Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. The strategic selection of starting materials is therefore a critical determinant of synthetic efficiency and molecular diversity. 5-Ethynyl-2-methoxyaniline has emerged as a highly valuable and versatile building block, offering a unique combination of reactive functionalities that enable access to a diverse range of privileged heterocyclic scaffolds.

This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of heterocyclic compounds. It provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. Moving beyond a mere compilation of reactions, this guide delves into the mechanistic underpinnings of key transformations, offering insights into the rationale behind experimental design and procedural choices. By presenting detailed, field-proven protocols and highlighting the causality behind reaction outcomes, we aim to empower chemists to leverage the full potential of this remarkable building block in their own research endeavors.

Core Characteristics of this compound

This compound is a bifunctional aromatic compound featuring a nucleophilic amino group and a reactive terminal alkyne, ortho to a methoxy substituent. This unique arrangement of functional groups dictates its reactivity and renders it an ideal precursor for a variety of cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 105752-19-0[1] |

Synthesis of this compound

The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

A typical synthetic approach starts from the readily available 2-iodo-5-methoxyaniline, which is coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA). The subsequent deprotection of the silyl group under mild basic conditions affords the desired terminal alkyne.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling

-

To a solution of 2-iodo-5-methoxyaniline (1.0 eq) in triethylamine (Et₃N) are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).

-

The mixture is degassed and purged with an inert atmosphere (e.g., argon or nitrogen).

-

Trimethylsilylacetylene (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Deprotection

-

The purified 5-((trimethylsilyl)ethynyl)-2-methoxyaniline from the previous step is dissolved in methanol (MeOH).

-

Potassium carbonate (K₂CO₃) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.[2]

Spectroscopic Characterization

Precise characterization of this compound is crucial for its use in subsequent reactions. The following are representative spectroscopic data.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) |

| H (ethynyl) | ~3.0 | s | - |

| H (aromatic) | 6.8 - 7.2 | m | - |

| OCH₃ | ~3.8 | s | - |

| NH₂ | ~4.0 | br s | - |

| ¹³C NMR | δ (ppm) |

| C (ethynyl) | ~77, ~83 |

| C (aromatic) | ~110 - 150 |

| OCH₃ | ~56 |

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Synthesis of Indole Scaffolds

Palladium-Catalyzed Larock Indole Synthesis

The Larock indole synthesis involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. A variation of this reaction, the intramolecular cyclization of a pre-formed o-alkynylaniline, provides a direct route to the indole core.

Caption: Palladium-catalyzed indole synthesis.

Mechanism of the Larock Indole Synthesis

The generally accepted mechanism for the intramolecular Larock indole synthesis from an o-alkynylaniline involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (in the intermolecular version) or coordinates to the alkyne. In the intramolecular variant with this compound, the reaction is often initiated by coordination of the palladium catalyst to the alkyne.

-

Aminopalladation: The nucleophilic amino group attacks the coordinated alkyne in an intramolecular fashion. This step can proceed via a 5-exo-dig or 6-endo-dig cyclization, with the former being generally favored to form the five-membered indole ring.

-

Reductive Elimination: The resulting organopalladium intermediate undergoes reductive elimination to form the indole product and regenerate the active Pd(0) catalyst.

Experimental Protocol: Synthesis of 6-Methoxyindole

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) are added a palladium catalyst such as Pd(OAc)₂ (0.05 eq) and a ligand (e.g., PPh₃, 0.1 eq).

-

A base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq), is added to the mixture.

-

The reaction vessel is sealed and heated to 80-120 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield 6-methoxyindole.

Synthesis of Quinoline Scaffolds

Quinolines are another important class of N-heterocycles with a wide range of biological activities.[6][7][8] this compound can be readily converted into quinoline derivatives through various metal-catalyzed annulation reactions.

Copper-Catalyzed Annulation

Copper catalysts have proven effective in promoting the cyclization of o-ethynylanilines to form quinolines. These reactions often involve the incorporation of an additional carbon atom from a reaction partner.

Caption: Copper-catalyzed quinoline synthesis.

Experimental Protocol: Synthesis of a 2-Acyl-6-methoxyquinoline Derivative

This protocol is adapted from a general procedure for the synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals.[3][4]

-

A mixture of this compound (1.0 eq), a glyoxal derivative (e.g., phenylglyoxal, 1.2 eq), and a copper(I) catalyst such as CuI (0.1 eq) is prepared in a suitable solvent (e.g., DMSO).

-

A base, typically an amine such as piperidine (1.5 eq), is added to the mixture.

-

The reaction is heated at 80-100 °C for 6-12 hours.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis of Benzofuran Scaffolds

While less common, the conversion of this compound to benzofuran derivatives is also conceivable, likely proceeding through a diazotization of the amine followed by intramolecular cyclization of the resulting phenyldiazonium salt with the ethynyl group.

Applications in Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of significant interest in drug discovery.

-

Indole derivatives are core components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to readily introduce substituents onto the indole ring via the choice of alkyne in the Larock synthesis makes this a powerful tool for generating libraries of bioactive compounds.

-

Quinoline-based compounds have a long history in medicinal chemistry, with notable examples including the antimalarial drugs chloroquine and quinine.[9] Modern quinoline derivatives are being investigated as anticancer agents, antibiotics, and anti-inflammatory drugs.[10][11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands out as a versatile and powerful building block for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. Its unique combination of a nucleophilic amine and a reactive alkyne allows for the efficient construction of indole and quinoline scaffolds through well-established transition-metal-catalyzed reactions. The protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this valuable synthetic intermediate in the pursuit of novel therapeutic agents and functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Larock, R. C. Larock Indole Synthesis. Wikipedia. [Link]

-

Grokipedia. Larock indole synthesis. [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]

-

MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

-

ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

-

Organic Chemistry Portal. Gold(III)-Catalyzed Annulation of 2-Alkynylanilines: A Mild and Efficient Synthesis of Indoles and 3-Haloindoles. [Link]

-

PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

PMC. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. [Link]

-

PMC. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. [Link]

-

ResearchGate. Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]

-

MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

ResearchGate. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. [Link]

-

Sci-Hub. Synthesis of Indole Derivatives from 2‐Alkynylanilines by Means of Gold Catalysis. [Link]

-

OUCI. 2-(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. [Link]

-

ResearchGate. 2-Vinylaniline in the synthesis of heterocycles: Recent advances. [Link]

-

PMC. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

PubMed. A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. [Link]

-

IJPSR. REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. [Link]

-

PMC. Advances in the Synthesis of Heterocyclic Compounds and Their Applications. [Link]

-

NIH. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. [Link]

-

MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]

-

RSC Publishing. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. [Link]

-

RSC Publishing. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. [Link]

-

PMC. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

-

PubChem. 5-Ethylsulphonyl-o-anisidine. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

PMC. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

-

MDPI. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. [Link]

-

PMC. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. [Link]

-

MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

-

stoltz2.caltech.edu. SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones Eugenia. [Link]

-

Andrew G Myers Research Group. Chem 115. [Link]

-

ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

-

Beilstein Journals. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal leading to construction of quinoline derivatives. | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 5-Ethynyl-2-methoxyaniline

Introduction

5-Ethynyl-2-methoxyaniline is a versatile poly-substituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring a terminal alkyne (ethynyl group) positioned para to an amino group and meta to a methoxy group, provides a unique electronic environment that governs the reactivity of its functional groups. The electron-donating nature of the amino and methoxy substituents enhances the nucleophilicity of the aromatic ring and influences the acidity of the ethynyl proton. This guide provides a detailed exploration of the core reactivity of the ethynyl group in this compound, focusing on its application in key synthetic transformations relevant to researchers, scientists, and drug development professionals. The methodologies discussed herein are foundational for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[3][4]

Molecular Profile of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

Chemical Structure

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Workflow Diagram

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous, degassed solvent. A common choice is a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

-

Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

Causality Behind Choices:

-

Inert Atmosphere: Prevents the oxidative homocoupling of the alkyne (Glaser coupling) and protects the Pd(0) species from oxidation.

-

Amine Base (e.g., Et₃N): Acts as both a base to deprotonate the alkyne and often as a solvent. It also neutralizes the H-X acid formed during the reaction. [5]* Cu(I) Co-catalyst: Dramatically accelerates the reaction rate, allowing for milder conditions compared to copper-free variants. [6][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless. [8][9][10]This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide with remarkable efficiency and specificity. [8][9]Its bioorthogonal nature—meaning it can proceed in complex biological environments without interfering with native processes—has made it a powerful tool for bioconjugation, drug discovery, and materials science. [8][11]

Mechanistic Rationale

The reaction is catalyzed by a copper(I) species, which significantly accelerates the rate of what would otherwise be a slow thermal cycloaddition. [9]The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate. [8][12] The proposed mechanism involves:

-

Formation of a copper(I) acetylide from this compound.

-

Coordination of the azide to the copper center.

-

A cycloaddition step to form a six-membered copper-containing intermediate.

-

Rearrangement and protonolysis to release the triazole product and regenerate the Cu(I) catalyst.

Stabilizing ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often used to protect the Cu(I) from oxidation and improve reaction kinetics. [12][13]

Caption: Simplified mechanism of the CuAAC reaction.

Field-Proven Experimental Protocol: CuAAC Reaction

This protocol provides a general method for the synthesis of a 1,2,3-triazole from this compound and an organic azide.

Workflow Diagram

Sources

- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]